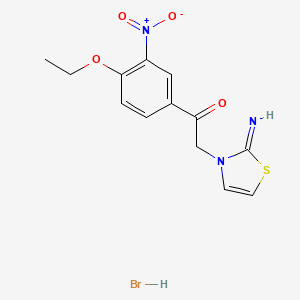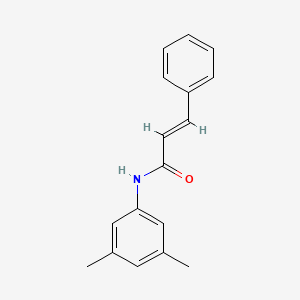
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thiazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Neuroprotection
Research on similar compounds has shown potential for cognitive enhancement and neuroprotection. A study investigated the effects of T-588, a cognitive enhancer, on sodium nitroprusside-induced toxicity in cultured rat astrocytes. This compound demonstrated a protective effect against mitochondrial dysfunction and cell injury, suggesting potential applications in neuroprotection and cognitive enhancement (Phuagphong et al., 2004).
Enzyme Inhibition and Antioxidant Activity
Compounds with a thiazole structure have been explored for their enzyme inhibition and antioxidant activities. Hindered phenolic aminothiazoles exhibited α-glucosidase and α-amylase inhibitory activities, alongside significant antioxidant properties. This suggests a potential role in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).
Photophysical Properties and Dye Design
The impact of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores was studied, revealing that nitro groups used as acceptors did not quench fluorescence, but instead, the derivatives exhibited high quantum yields. This finding underlines the importance of molecular structure-property relationships in the design of fluorescent dyes (Habenicht et al., 2015).
Antimicrobial and Antifungal Properties
Research on imino-4-methoxyphenol thiazole-derived Schiff base ligands showed moderate activity against bacterial and fungal species, indicating potential for antimicrobial and antifungal applications. The study highlights the importance of structural optimization for enhancing bioactivity (Vinusha et al., 2015).
Synthetic Methodologies and Chemical Transformations
The synthesis and rearrangements in the thiazoline imine series were explored, leading to the development of new methodologies for synthesizing thiazole derivatives. This work contributes to the advancement of synthetic organic chemistry and the exploration of novel chemical transformations (Murav'eva et al., 1967).
Propiedades
IUPAC Name |
1-(4-ethoxy-3-nitrophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S.BrH/c1-2-20-12-4-3-9(7-10(12)16(18)19)11(17)8-15-5-6-21-13(15)14;/h3-7,14H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGARQLENGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CN2C=CSC2=N)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)


![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)
![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

